5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Overview
Description
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol is an organic compound with the molecular formula C11H9N3S2 . It is a powder form substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the preparation of starting triazoles from commercially available precursors and their conversion to benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been described . An efficient methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has also been implemented via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring fused with a triazole ring, with a methylphenyl group attached . The InChI Key is LNDYWRMGFKFDTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale yellow powder with an assay (HPLC) of ≥95.0% and a melting point between 193.0-203.0°C .Scientific Research Applications
Antimicrobial Activity
Research has identified several derivatives of thiazolo[1,2,4]triazoles exhibiting significant antimicrobial activity. For instance, studies have synthesized and evaluated the in vitro antimicrobial activity of newer analogues, with some compounds showing interesting antibacterial activity against both gram-positive and gram-negative organisms, as well as antifungal agents (J. Sharma, S. Hussain, M. Amir, 2008). Such compounds have potential applications in developing new antimicrobial drugs to combat resistant bacterial strains.
Oxidative Stress Mitigation
Some thiazolo-triazole compounds have been investigated for their role in controlling ethanol-induced oxidative stress in mouse brain and liver tissues. These studies found that certain derivatives could effectively ameliorate peroxidative injury, suggesting their potential use in treatments for conditions associated with oxidative stress (G. Aktay, B. Tozkoparan, M. Ertan, 2005).
Corrosion Inhibition
Research into benzimidazole derivatives, including those similar to 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into how such compounds can be applied in industrial settings to protect metal surfaces from corrosion, thereby extending their lifespan and reducing maintenance costs (M. Yadav, D. Behera, Sumit Kumar, R. Sinha, 2013).
Anticancer Potential
The synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazoles and their analogues have also been explored for anticancer properties. Some synthesized compounds were found to exhibit anticancer activity against a range of human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma, highlighting their potential as novel anticancer agents (Roman Lesyk, Olena Vladzimirska, Serhiy Holota, Lucjusz Zaprutko, Andrzej Gzella, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to have diverse biological activities .
Mode of Action
Related 1,2,4-triazole compounds have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Related 1,2,4-triazole compounds have been found to be involved in a variety of biological processes .
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit various biological activities .
Action Environment
It is known that environmental conditions can significantly impact the activity of many chemical compounds .
properties
IUPAC Name |
5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYWRMGFKFDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NNC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368347 | |
Record name | ST50134180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500112-74-3 | |
Record name | ST50134180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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